molecular formula C13H18N2O3S B2588030 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide CAS No. 899979-80-7

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide

Cat. No.: B2588030
CAS No.: 899979-80-7
M. Wt: 282.36
InChI Key: CWYQOVMXSDZYEO-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide is a chemical compound characterized by its unique structure, which includes a thiazinane ring with a dioxido substitution and a phenylpropionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide typically involves the formation of the thiazinane ring followed by the introduction of the phenylpropionamide group. One common method involves the reaction of a suitable precursor with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to form the cyclic sulfamoyl acetamide ester. This intermediate is then hydrolyzed using methanolic potassium hydroxide (KOH) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide is unique due to its specific combination of the thiazinane ring and the phenylpropionamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-19(15,17)18/h5-8H,2-4,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYQOVMXSDZYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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